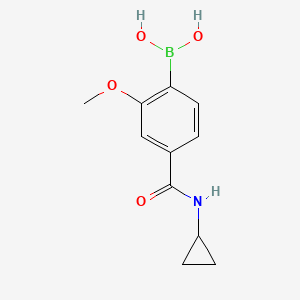

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

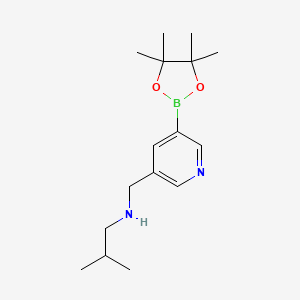

Boronic acids are a class of compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are used in various chemical reactions, particularly in the formation of carbon-carbon bonds .

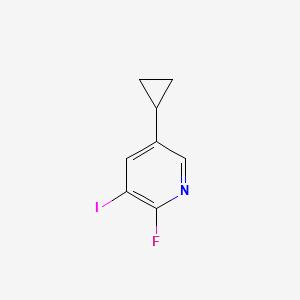

Molecular Structure Analysis

The molecular structure of a boronic acid typically consists of a boron atom bonded to three oxygen atoms and one carbon atom . The specific structure can vary depending on the other groups attached to the boron atom .Chemical Reactions Analysis

Boronic acids are known to undergo several types of chemical reactions. They can react with diols to form cyclic boronate esters . They are also used in Suzuki reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .Applications De Recherche Scientifique

Organic Synthesis

Carboxylic acids, including boronic acids, play a crucial role in organic synthesis. They serve as versatile building blocks for creating complex molecules. In the case of 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid, its boron atom can form stable complexes with other functional groups, enabling selective reactions. Researchers use it to synthesize pharmaceutical intermediates, natural products, and functional materials .

Nanotechnology

Boronic acids find applications in nanotechnology due to their ability to modify surfaces and enhance nanoparticle dispersion. Scientists use this compound as a surface modifier for metallic nanoparticles and carbon nanostructures (such as carbon nanotubes and graphene). By attaching boronic acid groups, they improve stability, solubility, and reactivity of nanomaterials .

Polymer Chemistry

In polymer science, boronic acids serve as monomers, additives, and catalysts. Researchers incorporate this compound into polymer chains to introduce specific functionalities. These polymers find applications in drug delivery, sensors, and responsive materials. The boronic acid moiety can undergo reversible interactions with diols, making it useful for designing smart polymers .

Medicinal Chemistry

The boronic acid group in this compound contributes to its biological activity. Researchers explore derivatives of this compound as potential drugs. For instance, it may inhibit enzymes involved in diseases like cancer or diabetes. Medicinal chemists study its interactions with target proteins and evaluate its therapeutic potential .

Pharmacy and Drug Formulation

Boronic acids have applications in pharmacy, especially in drug formulation. Researchers investigate their use as prodrugs, where the boronic acid group enhances drug stability and targeting. By designing boron-containing compounds, they aim to improve drug solubility, bioavailability, and tissue-specific delivery .

Microbial Nutrition

Interestingly, some carboxylic acids, including certain boronic acids, have beneficial effects on microorganisms. They act as vitamins, supporting microbial growth. Examples include folic acid, nicotinic acid, and p-aminobenzoic acid .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research into boronic acids is ongoing, with scientists exploring their potential uses in various fields, including medicine and materials science . Future research may lead to the development of new synthesis methods, the discovery of new reactions, and the design of new boronic acid-based materials .

Propriétés

IUPAC Name |

[4-(cyclopropylcarbamoyl)-2-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c1-17-10-6-7(2-5-9(10)12(15)16)11(14)13-8-3-4-8/h2,5-6,8,15-16H,3-4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUROUWWCCSZTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NC2CC2)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)